Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate
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Overview
Description
Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 3,4-dichlorobenzaldehyde and methyl indole-3-carboxylate. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dichlorophenyl group to a less chlorinated derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or less chlorinated derivatives. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(3,4-dichlorophenyl)methyl]indole-2-carboxylate
- Methyl 1-[(3,4-dichlorophenyl)methyl]indole-4-carboxylate
- Methyl 1-[(3,4-dichlorophenyl)methyl]indole-5-carboxylate
Uniqueness
Methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ester group and the dichlorophenylmethyl substituent can significantly impact the compound’s properties compared to its analogs .
Properties
IUPAC Name |
methyl 1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c1-22-17(21)13-10-20(16-5-3-2-4-12(13)16)9-11-6-7-14(18)15(19)8-11/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSDCRSXTIHUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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